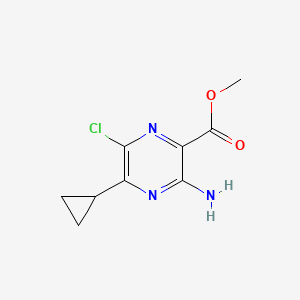
Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate is a chemical compound with the molecular formula C9H10ClN3O2 It is a pyrazine derivative, characterized by the presence of an amino group, a chloro group, and a cyclopropyl group attached to the pyrazine ring
Métodos De Preparación
The synthesis of Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of methyl 3-oxo-piperazine-2-ylidene acetate with N-aryl maleimides in boiling methanol and acetic acid . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to achieve higher efficiency and scalability.
Análisis De Reacciones Químicas
Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the pyrazine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like sodium borohydride.
Cyclization Reactions: The presence of the cyclopropyl group allows for cyclization reactions, leading to the formation of various heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups attached to the pyrazine ring.
Aplicaciones Científicas De Investigación
Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. It may serve as a starting point for the design of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .
Comparación Con Compuestos Similares
Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate: This compound has two amino groups instead of one, which may result in different chemical and biological properties.
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: The presence of an additional chloro group may influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the cyclopropyl moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10ClN3O2 |
|---|---|
Peso molecular |
227.65 g/mol |
Nombre IUPAC |
methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate |
InChI |
InChI=1S/C9H10ClN3O2/c1-15-9(14)6-8(11)13-5(4-2-3-4)7(10)12-6/h4H,2-3H2,1H3,(H2,11,13) |
Clave InChI |
PNDFVZBRUXEVDA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=C(N=C1N)C2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
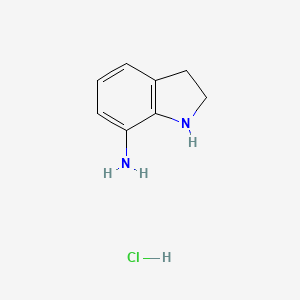

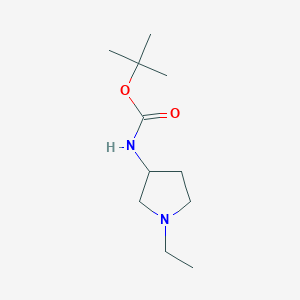

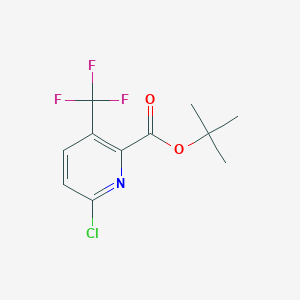
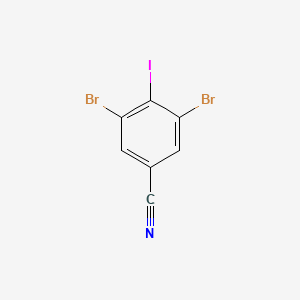
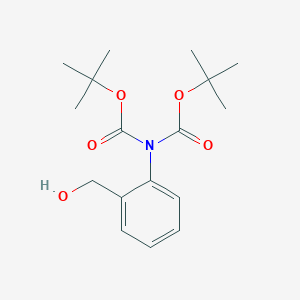
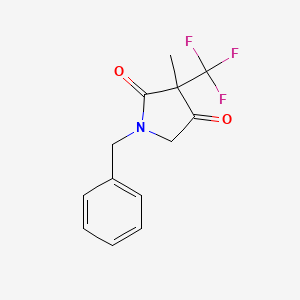
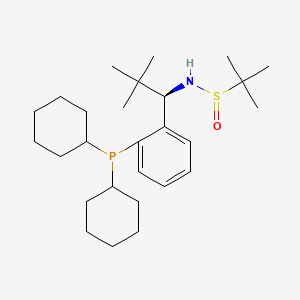
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)

